molecular formula C15H12ClNO2S B14397652 N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide CAS No. 88576-70-9

N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide

Cat. No.: B14397652
CAS No.: 88576-70-9
M. Wt: 305.8 g/mol
InChI Key: NCCTXMPDFCVUCD-UHFFFAOYSA-N
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Description

N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indene ring system substituted with a chlorine atom and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroindene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted indene derivatives.

    Oxidation Reactions: Formation of indanone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in hypoxic tumor cells and plays a role in maintaining the pH balance within the tumor microenvironment. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets include the active site of CA IX, where the compound binds and inhibits its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-1H-inden-2-yl)benzenesulfonamide
  • N-(3-Fluoro-1H-inden-2-yl)benzenesulfonamide
  • N-(3-Methyl-1H-inden-2-yl)benzenesulfonamide

Uniqueness

N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to other halogen-substituted derivatives. The chlorine atom also contributes to the compound’s ability to inhibit carbonic anhydrase IX selectively, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

88576-70-9

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

IUPAC Name

N-(3-chloro-1H-inden-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H12ClNO2S/c16-15-13-9-5-4-6-11(13)10-14(15)17-20(18,19)12-7-2-1-3-8-12/h1-9,17H,10H2

InChI Key

NCCTXMPDFCVUCD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1NS(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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